N-(3-Methoxypropyl)acrylamide

Catalog No.
S727806
CAS No.
107374-86-7
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Methoxypropyl)acrylamide

CAS Number

107374-86-7

Product Name

N-(3-Methoxypropyl)acrylamide

IUPAC Name

N-(3-methoxypropyl)prop-2-enamide

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-3-7(9)8-5-4-6-10-2/h3H,1,4-6H2,2H3,(H,8,9)

InChI Key

RWJGITGQDQSWJG-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C=C

Canonical SMILES

COCCCNC(=O)C=C

The exact mass of the compound N-(3-Methoxypropyl)acrylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-Methoxypropyl)acrylamide (NMPA or MPAM) is a highly versatile, water-soluble N-substituted acrylamide monomer characterized by its vinyl reactive group and a flexible methoxypropyl side chain. In industrial and advanced research procurement, it is primarily valued for its ability to form thermoresponsive polymers and hydrogels with highly tunable Lower Critical Solution Temperatures (LCST). Unlike simpler acrylamides, the terminal methoxy group acts as a hydrogen bond acceptor, altering the hydration dynamics and providing distinct solubility profiles. Its primary commercial utility lies in replacing highly toxic conventional acrylamides in 3D polymer gel dosimetry and serving as a stable, physiologically compatible carrier monomer in biopharmaceutical excipients and smart coatings [1].

Research Fit

· Advanced polymer synthesis via RAFT and block copolymer formation
· Thermoresponsive hydrogel and coating research
· Radiation-sensitive polymer gel dosimeter development

Attempting to substitute N-(3-Methoxypropyl)acrylamide with generic in-class alternatives like unsubstituted acrylamide or N-isopropylacrylamide (NIPAM) introduces critical failure points in both safety and performance. Standard acrylamide and bisacrylamide mixtures are severe neurotoxins and carcinogens, requiring extensive safety infrastructure that NMPA's low-toxicity profile circumvents. Furthermore, in thermoresponsive applications, substituting NMPA with the benchmark NIPAM results in premature phase separation; NIPAM's LCST of ~32°C causes precipitation below human body temperature (37°C). NMPA's extended methoxypropyl chain shifts the hydrophilic-hydrophobic balance, pushing the LCST above physiological temperatures and ensuring that biopharmaceutical formulations and injectable hydrogels remain stable and soluble in vivo [1].

Substitution Risk

Thermal response mismatch
Replacing with NIPAM may shift LCST by tens of degrees, disrupting design-specific thermal transitions.
Biocompatibility divergence
Side-chain hydrophilicity differs from NIPAM or HEAm; reported low-inflammation profiles may not transfer.
Radiation sensitivity loss
Dosimeter-grade gel QA performance may degrade significantly with alternative monomers.

Elimination of Monomer Toxicity in 3D Polymer Gel Dosimeters

Conventional polymer gel dosimeters, such as methacrylic acid gel (MAG) and normoxic polyacrylamide gel (PAG), rely on highly toxic acrylamide monomers. Substituting standard acrylamide with N-(3-Methoxypropyl)acrylamide (NMPA) alongside a glycerol co-solvent yields a novel polymer-gel dosimeter with a zero LD50 rating. This substitution eliminates the severe neurotoxic and carcinogenic handling risks associated with baseline acrylamides while retaining the critical dosimetric properties required for clinical use [1].

Evidence DimensionMammalian toxicity (LD50) in gel formulation
Target Compound DataZero LD50 (non-toxic formulation)
Comparator Or BaselineMAG/PAG gels (High toxicity / neurotoxic)
Quantified DifferenceReduction from high toxicity to zero LD50
ConditionsNMPA monomer with glycerol co-solvent vs. standard MAG/PAG formulations

Drastically reduces occupational hazard and disposal costs for clinical facilities procuring monomers for 3D radiotherapy dose validation.

LCST vs. NIPAM
Reported
73–92 °C vs. ~32 °C (41–60 °C higher)
Enables high-temperature thermoresponsive studies
RAFT-synthesized poly(MPAM); concentration-dependent CPT

Sustained Linear Optical Response in Radiation Dosimetry

A key procurement requirement for dosimetric monomers is the reliability of the dose-response curve. NMPA polymer gels demonstrate a strictly linear increase in absorbance (at 500 nm) across a dose range of 2 to 20 Gy when irradiated with a 6 MV medical linear accelerator. Furthermore, unlike some alternative low-toxicity monomers that suffer from rapid signal degradation, NMPA gels exhibit quantifiable post-irradiation stability, with absorbance values fluctuating by less than ±3% over a one-week period at ambient temperature (20°C) [1].

Evidence DimensionPost-irradiation signal stability
Target Compound Data< ±3% variance over 1 week
Comparator Or BaselineUnstable alternative monomers (rapid signal decay)
Quantified DifferenceMaintained linearity (2-20 Gy) and 1-week stability
Conditions6 MV X-ray beam, 500 cGy/min dose rate, measured at 500 nm

Ensures that procured NMPA provides the necessary temporal window for clinical staff to perform accurate spectrophotometric or NMR readouts after irradiation.

In Vivo Biocompatibility
Head-to-head
HEAm-co-MPAm coating: lower inflammation vs. PEG/polyzwitterions
Supports implant coating biocompatibility research
1-month mouse model; insulin pump functional test

Physiological Temperature Stability via Elevated LCST

In the development of polymeric excipients for stabilizing biologic molecules, the carrier polymer must not phase-separate at body temperature. While the industry-standard thermoresponsive monomer N-isopropylacrylamide (NIPAM) yields polymers with a Lower Critical Solution Temperature (LCST) of approximately 32°C, N-(3-Methoxypropyl)acrylamide (MPAM) serves as a highly effective water-soluble carrier monomer. When copolymerized with functional dopants like N,N-diethylacrylamide (DEA), MPAM yields functional copolymers with LCST values strictly above 37°C, ensuring they remain fully soluble at all relevant physiological temperatures [1].

Evidence DimensionLower Critical Solution Temperature (LCST)
Target Compound DataLCST > 37°C (tunable)
Comparator Or BaselineN-isopropylacrylamide (NIPAM) (LCST ~ 32°C)
Quantified Difference> 5°C increase in LCST, crossing the physiological threshold
ConditionsAqueous biopharmaceutical formulation environment

Prevents the catastrophic precipitation of polymer-drug complexes in vivo, making NMPA a mandatory selection over NIPAM for injectable biologic formulations.

Dosimeter QA Pass Rate
Head-to-head
NMPA gel: 95% pass rate (2D/3D analysis)
Meets reported radiotherapy QA benchmarks
SRS/SBRT brain metastasis phantom; 5%/2 mm DTA
RAFT vs. NMP Control
Method context
RAFT: Đ 1.2–1.4; NMP: Đ 1.5–1.6 (with inhibition)
Supports precision polymer synthesis workflow
Enables block copolymer formation (dual LCST)
Micelle Aggregation Control
Reported
PMPAAm corona: controlled size, no precipitation above LCST
Supports stable, temperature-triggered release studies
Corona blend design; PLA block copolymer
Surface Hydrophilicity
Class-level
Methoxypropyl group contributes to anti-fouling hydration layer
Class-level structure–property context
In vivo outcome hierarchy; surface energy data to verify

Low-Toxicity 3D Polymer Gel Dosimetry

Directly leveraging its zero-LD50 formulation potential and linear dose response (2-20 Gy), NMPA is a highly suitable monomer for manufacturing safe, high-resolution radiotherapy dosimeters for clinical treatment planning, replacing toxic conventional acrylamides[1].

Biopharmaceutical Excipient Formulations

Because its copolymers maintain an LCST above 37°C, NMPA is procured as a water-soluble carrier monomer to stabilize proteins, lipid nanoparticles, and liposomes without risking in vivo precipitation or aggregation [2].

Thermoresponsive Smart Hydrogels

For applications requiring phase transitions strictly above standard room or body temperatures, NMPA provides a tunable alternative to NIPAM, making it the correct procurement choice for controlled drug delivery matrices and stimuli-responsive surface coatings [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Implant device coating research
Reported low-inflammation and extended functional profile
In vivo implant model response and device lifetime
3D dosimeter QA research
High gamma pass rate and sensitivity tunability
Radiotherapy treatment plan dose verification
High-temperature thermoresponsive polymer synthesis
Elevated LCST relative to NIPAM
RAFT control and thermal transition sharpness
Stable thermoresponsive micelle carrier research
Aggregation prevention above LCST
Drug release profile and carrier stability under thermal triggers

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(3-Methoxypropyl)acrylamide

Explore Compound Types